"2-Ethylstyrene CAS number and chemical properties"
"2-Ethylstyrene CAS number and chemical properties"
CAS Number: 7564-63-8
This technical guide provides an in-depth overview of 2-ethylstyrene (B1585278), a significant aromatic hydrocarbon. The document is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical properties, experimental protocols for its characterization, and relevant chemical pathways.
Chemical Properties
2-Ethylstyrene, also known as 1-ethenyl-2-ethylbenzene, is a colorless liquid. Its key chemical and physical properties are summarized in the table below, providing a comparative overview of its characteristics.
| Property | Value | Reference |
| CAS Number | 7564-63-8 | [1][2] |
| Molecular Formula | C₁₀H₁₂ | [2] |
| Molecular Weight | 132.21 g/mol | [3] |
| Density | 0.912 g/mL | [3] |
| Boiling Point | 187 °C | [3] |
| Melting Point | -76 °C | [3] |
| Refractive Index | 1.542 | [3] |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of 2-ethylstyrene. These protocols are designed to provide a practical framework for laboratory work.
Synthesis of 2-Ethylstyrene via Dehydrogenation of 2-Ethylbenzene
The industrial production of styrenes is commonly achieved through the dehydrogenation of the corresponding ethylbenzene (B125841) derivative. This process is typically performed at high temperatures over a catalyst, often with the introduction of steam.[4]
Materials:
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2-Ethylbenzene
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Iron oxide-based catalyst (e.g., Shell 105)[4]
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Steam generator
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High-temperature tube furnace
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Condenser
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Collection flask
Procedure:
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Set up a tube furnace with a packed bed of the iron oxide catalyst.
-
Heat the furnace to the reaction temperature, typically around 600-650 °C.[4]
-
Generate steam and mix it with 2-ethylbenzene vapor before introducing the mixture into the heated tube furnace. The steam serves to lower the partial pressure of the reactant, supply heat for the endothermic reaction, and prevent coke formation on the catalyst.[4]
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The gaseous product mixture exiting the furnace is passed through a condenser.
-
The condensed liquid, a mixture of unreacted 2-ethylbenzene, 2-ethylstyrene, and byproducts, is collected in a flask.
Purification by Vacuum Distillation
The crude product from the synthesis contains unreacted starting material and potential byproducts. Purification is essential to obtain high-purity 2-ethylstyrene and is typically achieved through vacuum distillation to prevent polymerization at high temperatures.[4]
Materials:
-
Crude 2-ethylstyrene mixture
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Distillation apparatus with a vacuum pump
-
Heating mantle
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Receiving flasks
Procedure:
-
Assemble the vacuum distillation apparatus.
-
Place the crude 2-ethylstyrene mixture into the distillation flask.
-
Begin heating the mixture gently under reduced pressure.
-
Collect the different fractions as they distill. The boiling points of the components will be lower under vacuum. 2-Ethylbenzene will distill first, followed by 2-ethylstyrene.
-
Monitor the temperature and pressure closely to ensure good separation.
Characterization Techniques
GC-MS is a powerful technique for separating and identifying the components of the purified product and assessing its purity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for aromatic hydrocarbons (e.g., DB-1 or equivalent).
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
Carrier Gas: Helium
-
MS Detector: Operated in electron ionization (EI) mode.
The retention time of 2-ethylstyrene will be specific to the column and conditions used. The mass spectrum will show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for confirmation.
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of 2-ethylstyrene.
Sample Preparation:
-
Dissolve a small amount of the purified 2-ethylstyrene in a deuterated solvent (e.g., CDCl₃).
Expected ¹H NMR Chemical Shifts (relative to TMS):
-
Signals corresponding to the aromatic protons.
-
Signals for the vinyl group protons, which will show characteristic splitting patterns (doublets and doublets of doublets).
-
Signals for the ethyl group protons (a quartet and a triplet).
Expected ¹³C NMR Chemical Shifts:
-
Distinct signals for each of the carbon atoms in the molecule, including the aromatic, vinyl, and ethyl carbons.
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation:
-
A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
Expected Characteristic Absorption Bands:
-
C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.
-
C=C stretching vibrations for the aromatic ring and the vinyl group.
-
Out-of-plane bending vibrations for the substituted benzene (B151609) ring, which can help confirm the ortho substitution pattern.
Signaling Pathways and Experimental Workflows
As a simple aromatic hydrocarbon, 2-ethylstyrene is not typically involved in biological signaling pathways. However, its chemical transformations and applications can be represented in logical workflows.
Caption: Synthesis and purification workflow for 2-ethylstyrene.
Caption: Analytical workflow for the characterization of 2-ethylstyrene.
Polymerization of 2-Ethylstyrene
Like other styrene (B11656) derivatives, 2-ethylstyrene can undergo polymerization to form poly(2-ethylstyrene). Both free-radical and anionic polymerization methods can be employed.
Free-Radical Polymerization
Materials:
-
Purified 2-ethylstyrene
-
Radical initiator (e.g., benzoyl peroxide or AIBN)
-
Solvent (e.g., toluene)
-
Reaction vessel with a reflux condenser and nitrogen inlet
Procedure:
-
Dissolve the 2-ethylstyrene monomer and the radical initiator in the solvent in the reaction vessel.
-
De-gas the solution by bubbling nitrogen through it to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to the appropriate temperature to initiate the decomposition of the initiator and start the polymerization.
-
Allow the reaction to proceed for the desired amount of time.
-
The resulting polymer can be precipitated by pouring the reaction mixture into a non-solvent, such as methanol.
-
The precipitated polymer is then collected by filtration and dried.
Anionic Polymerization
Anionic polymerization can produce polymers with a more controlled molecular weight and a narrower molecular weight distribution.
Materials:
-
Highly purified 2-ethylstyrene (rigorously dried and de-gassed)
-
Anionic initiator (e.g., n-butyllithium)
-
Anhydrous and oxygen-free solvent (e.g., THF or cyclohexane)
-
Schlenk line or glovebox for maintaining an inert atmosphere
Procedure:
-
Under a strictly inert atmosphere, dissolve the purified 2-ethylstyrene in the anhydrous solvent.
-
Cool the solution to the desired reaction temperature.
-
Add the anionic initiator dropwise to the monomer solution. A color change often indicates the formation of the propagating anionic species.
-
Allow the polymerization to proceed.
-
The "living" polymer chains can be terminated by the addition of a proton source, such as methanol.
-
The polymer is then isolated by precipitation in a non-solvent.
Caption: Polymerization pathways for 2-ethylstyrene.
